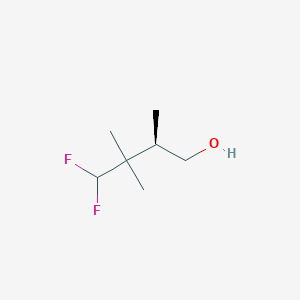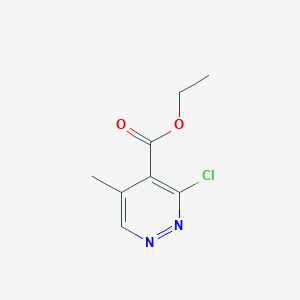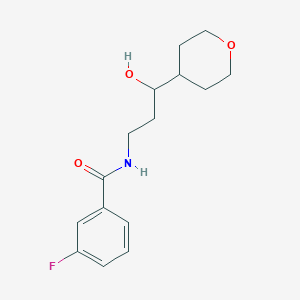
3-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2H-pyrans, which is a key component of the compound, has been discussed in the literature . The 2H-pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . Various methods have been reported for the synthesis of 2H-pyrans, including the Knoevenagel condensation and the electrocyclization reaction .Chemical Reactions Analysis
The chemical reactions involving 2H-pyrans have been studied . For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins can tolerate various substitution patterns and a number of functional groups . Also, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Fluorinated Pyrazoles as Building Blocks : The synthesis of fluorinated pyrazoles, including strategies involving monofluorination of β-methylthio-β-enaminoketones, highlights the importance of fluorinated intermediates in medicinal chemistry. These compounds serve as versatile building blocks for further functionalization, demonstrating the utility of fluorination in drug development (Riccardo Surmont et al., 2011).
Antitumor Activity of Benzamide Derivatives : Research on synthetic benzamide derivatives, such as MS-27-275, has shown marked in vivo antitumor activity. These studies underline the potential of fluorinated benzamides in cancer therapy, indicating the role of fluorination in modulating biological properties (A. Saito et al., 1999).
Fluorinated Heterocyclic Compounds : The development of fluorine-bearing heterocyclic compounds, such as pyrazolones and pyrimidines, from 2-fluoroacrylic building blocks, showcases the synthesis of structurally diverse molecules with potential pharmaceutical applications. This research emphasizes the adaptability of fluorinated compounds in synthesizing complex molecules (G. Shi et al., 1996).
Organic Synthesis and Fluorination Techniques
Pd-Catalyzed Ortho-Fluorination : The development of palladium-catalyzed ortho-fluorination techniques for benzylamines, using N-fluoro-2,4,6-trimethylpyridinium triflate, underscores the strategic importance of fluorination in organic synthesis. Such methods expand the toolbox for introducing fluorine into complex organic molecules, enhancing their utility in drug design (Xisheng Wang et al., 2009).
Synthesis of Fluorobenzo[a]pyrene : The synthesis of fluorine-substituted aromatic hydrocarbons for studying cytochrome P450-catalyzed oxygen transfer mechanisms further illustrates the role of fluorinated compounds in biochemical research. This work highlights the use of fluorine as a probe to investigate metabolic pathways, demonstrating its significance beyond pharmaceuticals (P. Mulder et al., 1993).
Eigenschaften
IUPAC Name |
3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c16-13-3-1-2-12(10-13)15(19)17-7-4-14(18)11-5-8-20-9-6-11/h1-3,10-11,14,18H,4-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKPDGSKJPLYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2560764.png)
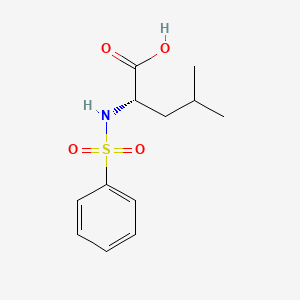

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2560767.png)

![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2560770.png)
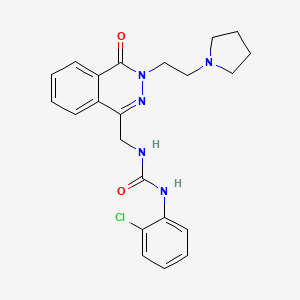
![1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2560775.png)
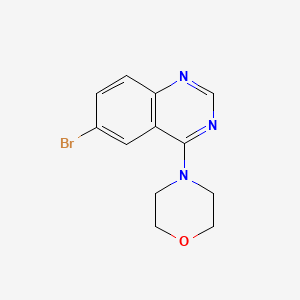
![Ethyl 4-({4-[(3,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2560778.png)
